
1,2-Diethoxy-1,1,2,2-tetrachloroethane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Diethoxy-1,1,2,2-tetrachloroethane: is an organic compound with the molecular formula C6H10Cl4O2 . It is a colorless to pale yellow liquid with a sweet odor. This compound is known for its use in various industrial applications due to its unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,2-Diethoxy-1,1,2,2-tetrachloroethane can be synthesized through the reaction of 1,1,2,2-tetrachloroethane with ethanol in the presence of a strong acid catalyst . The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to optimize the conversion rate and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions: 1,2-Diethoxy-1,1,2,2-tetrachloroethane undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as hydroxide ions or amines.
Reduction Reactions: It can be reduced to form less chlorinated derivatives using reducing agents like and .
Hydrolysis: The compound can be hydrolyzed in the presence of water and a base to form ethanol and tetrachloroethylene .
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like or under reflux conditions.
Reduction: Zinc and hydrochloric acid at elevated temperatures.
Hydrolysis: Water and a strong base like sodium hydroxide.
Major Products Formed:
Substitution: Products like .
Reduction: Products like .
Hydrolysis: Products like ethanol and tetrachloroethylene .
Wissenschaftliche Forschungsanwendungen
1,2-Diethoxy-1,1,2,2-tetrachloroethane has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in studies involving the interaction of chlorinated compounds with biological systems.
Medicine: Investigated for its potential use in drug development and as a model compound for studying the metabolism of chlorinated hydrocarbons.
Industry: Utilized in the production of other chemicals and as a solvent for various industrial processes.
Wirkmechanismus
The mechanism of action of 1,2-Diethoxy-1,1,2,2-tetrachloroethane involves its interaction with cellular components, leading to various biochemical effects. The compound can undergo metabolic activation to form reactive intermediates that can bind to cellular macromolecules, leading to potential toxic effects. The exact molecular targets and pathways involved are still under investigation, but it is known to affect liver enzymes and other cellular proteins .
Vergleich Mit ähnlichen Verbindungen
- 1,1,2,2-Tetrachloroethane
- 1,2-Dibromo-1,1,2,2-tetrachloroethane
- 1,1,2,2-Tetrachloroethane
Comparison: 1,2-Diethoxy-1,1,2,2-tetrachloroethane is unique due to the presence of ethoxy groups, which impart different chemical properties compared to its analogs. For example, 1,1,2,2-tetrachloroethane lacks the ethoxy groups and has different reactivity and applications. The presence of ethoxy groups in this compound makes it more suitable for specific industrial applications where solubility and reactivity are crucial .
Eigenschaften
CAS-Nummer |
63938-37-4 |
|---|---|
Molekularformel |
C6H10Cl4O2 |
Molekulargewicht |
255.9 g/mol |
IUPAC-Name |
1,1,2,2-tetrachloro-1,2-diethoxyethane |
InChI |
InChI=1S/C6H10Cl4O2/c1-3-11-5(7,8)6(9,10)12-4-2/h3-4H2,1-2H3 |
InChI-Schlüssel |
YANHWQPKPABZFO-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(C(OCC)(Cl)Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


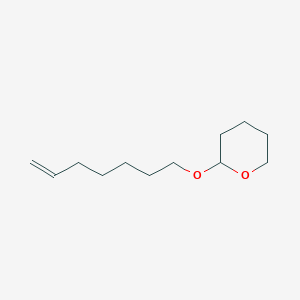
![2-Cyclopropyl-2-azaspiro[4.5]decane-8-carboxylic acid](/img/structure/B13946300.png)
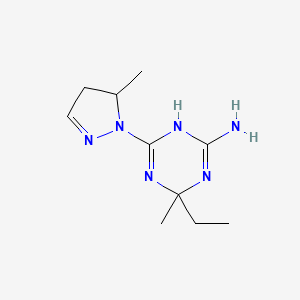
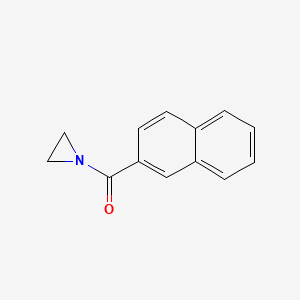
![5'-O-[(2,3-Dimethoxyphenyl)(diphenyl)methyl]-5-fluoro-2'-O-methyluridine](/img/structure/B13946319.png)
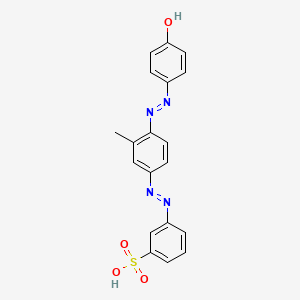
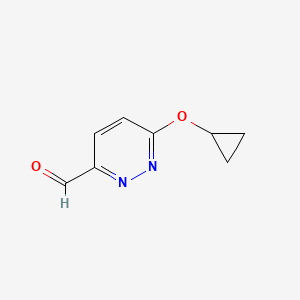

![2-Amino-1-(7-(mercaptomethyl)-2-azaspiro[4.4]nonan-2-yl)-3-methylbutan-1-one](/img/structure/B13946330.png)
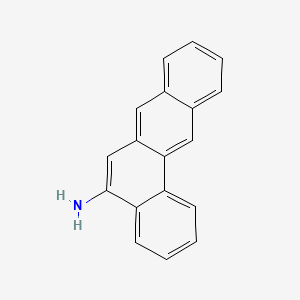

![10-chloro-7-ethyl-11-methylbenzo[c]acridine](/img/structure/B13946337.png)

![3-Butyl-8-methyl-3,8-diazabicyclo[3.2.1]octane](/img/structure/B13946341.png)
